molecular formula C19H19N3O3 B7628485 N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

Cat. No. B7628485
M. Wt: 337.4 g/mol
InChI Key: SIXJRGAELSUMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide, also known as MMMPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MMMPA is a member of the phthalazinone family and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is not fully understood, but it is thought to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide may reduce inflammation and pain. N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has also been shown to modulate the immune system by inhibiting the production of cytokines, which are involved in the immune response.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide in lab experiments is its wide range of biological activities. N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a versatile compound for research. Additionally, the synthesis of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been optimized to increase yield and purity, making it a viable candidate for further research. However, one of the limitations of using N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide in lab experiments is its potential toxicity. Further research is needed to determine the safety and toxicity of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide.

Future Directions

There are several future directions for the research of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide. One direction is the development of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide derivatives with improved biological activities and reduced toxicity. Another direction is the investigation of the mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide, which may lead to the development of new drugs for the treatment of pain, inflammation, and cancer. Additionally, the potential use of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease should be further explored. Overall, N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is a promising compound with a wide range of potential applications in drug discovery and development.

Synthesis Methods

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide involves a multi-step process that includes the reaction of 2-methoxy-5-methylphenylamine with phthalic anhydride to form 3-methylphthalimide. The resulting compound is then reacted with acetic anhydride to form N-(2-methoxy-5-methylphenyl)-2-(3-methylphthalazin-1-yl)acetamide, which is subsequently hydrolyzed to N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide. The synthesis of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been optimized to increase yield and purity, making it a viable candidate for further research.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has also been shown to have antitumor properties, making it a promising candidate for cancer therapy. Additionally, N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-8-9-17(25-3)16(10-12)20-18(23)11-15-13-6-4-5-7-14(13)19(24)22(2)21-15/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXJRGAELSUMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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